trans-Fertaric acid
Overview
Description
Trans-Fertaric acid is a derivative of hydroxycinnamoyltartaric acids, compounds that have been extracted and analyzed from various grape varieties. These compounds, including caftaric, cis- and trans-coutaric, and fertaric acids, have been the subject of research to understand their concentrations in different grape cultivars and their behavior in various technological processes of juice preparation. The extraction yields of these acids have been found to vary among cultivars and are influenced by the technology used in juice preparation, with fertaric acid often showing the highest extraction yield among them (Vrhovsek, 1998).
Synthesis Analysis
Trans-Fertaric acid can be synthesized as a metabolite from trans-caftaric acid, a prominent nonflavonoid phenolic compound in grapes and wines. This synthesis involves the absorption, tissue distribution, and metabolism of trans-caftaric acid in rats, demonstrating the bioavailability of this compound in mammals. Trans-Fertaric acid is detected as an O-methylated derivative of trans-caftaric acid in rat plasma, kidneys, and urine, indicating its formation and distribution within the body (Vanzo et al., 2007).
Molecular Structure Analysis
The energetics and structural properties of trans-hydroxycinnamic acids, including trans-cinnamic acid and its derivatives like trans-Fertaric acid, have been explored through experimental and theoretical methods. These studies help in understanding the influence of π-donor substituents (-OH and -OCH3) on the energetics of these compounds, highlighting the interactions within the molecular structure that contribute to their stability and reactivity (Dávalos et al., 2012).
Chemical Reactions and Properties
Research on the chemical reactions of trans-Fertaric acid includes its role in the formation of organic salts with aminopicolines, demonstrating the compound's ability to interact and form stable complexes. These salts exhibit varying degrees of thermal stability and are characterized by specific intermolecular interactions, which are essential for understanding the chemical behavior and applications of trans-Fertaric acid (Kamanda & Jacobs, 2020).
Physical Properties Analysis
The physical properties of trans-Fertaric acid and its derivatives can be inferred from studies on related compounds. For instance, the study of multicomponent crystals of p-coumaric acid and trans-ferulic acid reveals insights into their structures and physicochemical properties. Such research provides valuable information on the stability, crystal structures, and thermal behaviors of these compounds, contributing to a broader understanding of the physical properties of trans-Fertaric acid derivatives (Kamanda & Jacobs, 2021).
Chemical Properties Analysis
Trans-Fertaric acid exhibits antioxidant properties, as demonstrated by quantum-chemical calculations on trans-p-coumaric and trans-sinapinic acids. These studies show strong antioxidant properties and suggest reaction mechanisms, such as Hydrogen Atom Transfer in vacuum and Single-Electron Transfer followed by Proton Transfer in water medium. Such insights are crucial for understanding the chemical properties and potential applications of trans-Fertaric acid as an antioxidant (Urbaniak et al., 2012).
Scientific Research Applications
Bioavailability and Metabolism in Mammals
Trans-Fertaric acid, a derivative from trans-caftaric acid found in grapes, wines, chicory, and Echinacea purpurea, has been studied for its bioavailability and metabolism in mammals. A study by Vanzo et al. (2007) explored its absorption, tissue distribution, and metabolism in rats, finding that trans-Fertaric acid and its O-methylated derivative were present in rat plasma, kidneys, and urine. Interestingly, some rats showed the presence of trans-Fertaric acid in the brain (Vanzo et al., 2007).
Extraction from Grape Varieties
The extraction of trans-Fertaric acid from different grape varieties has been investigated by Vrhovsek (1998), who found variations in extraction yield among cultivars. This study highlights the relevance of trans-Fertaric acid in the context of grape and wine production and its potential as a biomarker in agricultural and food chemistry (Vrhovsek, 1998).
Nanotechnological Delivery for Clinical Use
Stompor-Gorący and Machaczka (2021) discussed the limitations of trans-Fertaric acid's clinical use due to its low permeability through biological barriers and fast elimination from the gastrointestinal tract. The study suggests nanotechnological approaches for enhancing its intracellular transport, highlighting its potential in treating neurodegenerative diseases (Stompor-Gorący & Machaczka, 2021).
Protective Effects Against Toxins
Koriem (2022) investigated the effects of trans-Fertaric acid on bisphenol A-induced toxicity in rats. The study demonstrated that trans-Fertaric acid ameliorates liver, kidney, and testis toxicity, suggesting its protective role against environmental toxins (Koriem, 2022).
Role in Wine Phenolic Composition
A study by Lima et al. (2018) on monovarietal red wines analyzed the presence of trans-Fertaric acid among other compounds, indicating its significance in the wine industry, particularly in relation to the flavor and quality of wine (Lima et al., 2018).
properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXUSFCUBAMFH-WEPHUFDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Fertaric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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